molecular formula C22H18BrN5O2 B11271394 N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271394
M. Wt: 464.3 g/mol
InChI Key: FVHXADHELORZJT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its stable triazole ring.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and phenyl groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide
  • N-(2-bromo-4-methylphenyl)-N’-phenylurea
  • N-(4-bromo-2-methylphenyl)-3-furamide

Uniqueness

N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H18BrN5O2

Molecular Weight

464.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28)

InChI Key

FVHXADHELORZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br

Origin of Product

United States

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